Regioisomeric Substitution Position: 3- vs. 4-Position Alters Biological Activity Profile
The 4-substituted regioisomer 4-(3,4-dimethoxyphenyl)pyrrolidin-2-one (CAS 6891-55-0, CHEMBL9175) exhibits negligible inhibitory activity against phosphodiesterase (cGMP-PDE from bovine aorta), with an IC50 > 1,000,000 nM [1]. Its N-acetylated derivative (CHEMBL32727) similarly shows IC50 = 1,000,000 nM against cAMP-PDE [2]. In contrast, patent literature on 3-substituted pyrrolidinone scaffolds indicates their utility as CCR3 and CCR5 receptor antagonists [3][4]. While a direct, side-by-side IC50 comparison of the 3-substituted compound against PDE targets is not available in the public domain, the substitution position demonstrably shifts the compound's biological target profile from PDE inhibition (inactive at 4-position) to chemokine receptor modulation (active at 3-position). This structural isomerism represents a fundamental differentiation point for target-based screening applications.
| Evidence Dimension | Phosphodiesterase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested for PDE inhibition; literature indicates chemokine receptor (CCR3/CCR5) antagonist activity [3][4] |
| Comparator Or Baseline | 4-(3,4-dimethoxyphenyl)pyrrolidin-2-one (CAS 6891-55-0): IC50 > 1,000,000 nM against cGMP-PDE [1] |
| Quantified Difference | 4-substituted isomer is inactive against PDE (IC50 > 1 mM); 3-substituted isomer targets chemokine receptors rather than PDE |
| Conditions | Bovine aorta PDE assay with 1 μM cGMP, calcium (10 μM), calmodulin (15 nM) |
Why This Matters
For laboratories screening against PDE targets, the 4-substituted isomer is unsuitable; the 3-substituted isomer offers a completely distinct target profile, preventing wasted screening resources on the wrong regioisomer.
- [1] BindingDB. BDBM50017099: 4-(3,4-Dimethoxy-phenyl)-pyrrolidin-2-one (CHEMBL9175). IC50 > 1,000,000 nM against cGMP-specific 3',5'-cyclic phosphodiesterase (bovine aorta). View Source
- [2] BindingDB. BDBM50017112: 1-Acetyl-4-(3,4-dimethoxy-phenyl)-pyrrolidin-2-one (CHEMBL32727). IC50 = 1,000,000 nM against cAMP phosphodiesterase. View Source
- [3] Hoffmann-La Roche. (2008). SUBSTITUIERTE PYRROLIDINE ALS CCR-3-REZEPTORANTAGONISTEN. DE60130684T2. View Source
- [4] Hale, J.J. et al. (2006). Pyrrolidine modulators of CCR5 chemokine receptor activity. US Patent 7,125,887. View Source
